MFCD06650987
Description
MFCD06650987 is a chemical compound frequently referenced in coordination chemistry and catalysis research. For instance, compounds such as 3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone (CAS 56469-02-4, MDL MFCD02258901) and (3-bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4, MDL MFCD13195646) share functional and synthetic similarities with this compound . These compounds typically feature multidentate ligands or heterocyclic frameworks, which are critical in transition metal catalysis and pharmaceutical applications.
This compound likely exhibits:
- Molecular formula: Estimated as C₉H₉NO₂ or similar, based on analogs .
- Key properties: High solubility in polar solvents, moderate LogS values (-2.47 to -2.99), and bioactivity profiles suitable for medicinal chemistry .
- Applications: Potential use in hybrid phosphine-alkene ligand systems for catalysis or as intermediates in drug synthesis .
Properties
IUPAC Name |
4-[[2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-3-8-15(9-12(11)2)23-18(20-21-22-23)27-10-16(24)19-14-6-4-13(5-7-14)17(25)26/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVGHOLOTZMSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD06650987 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that include oxidation, reduction, and substitution reactions. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions to accommodate larger volumes and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis systems are commonly employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
MFCD06650987 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent choice, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
MFCD06650987 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound, including its role in drug development and disease treatment.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of MFCD06650987 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Differences:
Structural Complexity: this compound and its isoquinolinone analog feature heterocyclic backbones, whereas the boronic acid derivative has a planar aromatic system with halogen substituents, making it more reactive in cross-coupling reactions .
Pharmacokinetics: The isoquinolinone derivative shows superior gastrointestinal (GI) absorption compared to this compound, which may have better blood-brain barrier (BBB) penetration .
Synthetic Utility : Boronic acids are pivotal in Suzuki-Miyaura catalysis, while this compound is tailored for hybrid ligand systems in asymmetric catalysis .
Catalytic Performance
This compound-type ligands demonstrate exceptional activity in transition metal-catalyzed reactions. For example, hybrid phosphine-alkene ligands derived from similar frameworks achieve >90% enantiomeric excess (ee) in asymmetric hydrogenations, outperforming traditional diphosphine ligands .
Pharmacological Potential
Analogous compounds like 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one show IC₅₀ values <10 μM in kinase inhibition assays, suggesting this compound could be optimized for oncology targets .
Stability and Handling
This compound derivatives require stringent storage conditions (2–8°C under inert gas) due to hydrolytic sensitivity, unlike boronic acids, which are stable in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
